Ivermectin B1a-d2 is a derivative of ivermectin, a well-known antiparasitic agent that has been widely used in both veterinary and human medicine. Ivermectin is primarily derived from the fermentation of the soil bacterium Streptomyces avermitilis. The compound exhibits significant efficacy against a variety of parasitic infections, including those caused by roundworms and ectoparasites.
Ivermectin B1a-d2 is synthesized from avermectin B1, which itself is produced from Streptomyces avermitilis. The specific structural modifications that lead to the formation of ivermectin B1a-d2 involve chemical reactions that alter the original avermectin structure to enhance its pharmacological properties.
Ivermectin B1a-d2 falls under the category of macrocyclic lactones, a class of compounds known for their antiparasitic and insecticidal activities. It is classified as an endectocide, meaning it can target both internal and external parasites.
The synthesis of ivermectin B1a-d2 typically involves several key steps that modify the avermectin structure. A notable method includes:
Ivermectin B1a-d2 retains the core structure characteristic of avermectins, featuring a macrocyclic lactone ring with various functional groups that contribute to its biological activity.
The molecular formula for ivermectin B1a-d2 is , and it has a molecular weight of approximately 467.65 g/mol. The structural modifications primarily occur at the 22,23-double bond, which is reduced in this derivative .
Ivermectin B1a-d2 participates in various chemical reactions that are crucial for its metabolic pathways and therapeutic effects:
The identification and characterization of metabolites are often performed using techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry, which helps elucidate the pharmacokinetics of ivermectin B1a-d2 .
Ivermectin B1a-d2 exerts its antiparasitic effects primarily through its interaction with glutamate-gated chloride channels in invertebrates. This interaction leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of the parasites.
Additionally, ivermectin modulates other ion channels, including GABA receptors, which further enhances its neurotoxic effects against target parasites . The effective concentration required for action varies based on the specific parasite being targeted.
Ivermectin B1a-d2 is primarily utilized in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: